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Introduction

(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

predominantly found in the plant Ampelopsis grossedentata.[1][2][3] It is recognized for a wide

range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer

functions.[3] Emerging research has highlighted its role as a potent inducer of autophagy, a

cellular catabolic process essential for degrading and recycling damaged organelles and

misfolded proteins to maintain cellular homeostasis.[1][4][5] The dysregulation of autophagy is

implicated in numerous diseases, including cancer and neurodegenerative disorders, making

its modulation a promising therapeutic strategy.[6] (-)-Ampelopsin A has been shown to induce

autophagy in various models, including breast cancer, head and neck squamous cell

carcinoma, and models of neurodegeneration and liver fibrosis.[1][3][4][5]

Mechanism of Action

(-)-Ampelopsin A induces autophagy primarily through the modulation of the mTOR

(mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and

metabolism.[2][7] Autophagy is negatively controlled by mTOR; thus, its inhibition is a key step

in autophagy initiation.[1] Research has elucidated two principal pathways through which (-)-

Ampelopsin A achieves this:

ER Stress-Mediated Inhibition of the Akt/mTOR Pathway: In models of breast cancer, (-)-

Ampelopsin A induces endoplasmic reticulum (ER) stress.[1][2] This stress response leads to

the suppression of the Akt/mTOR signaling cascade. The inhibition of mTOR relieves its
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suppression of the ULK1 complex, a critical initiator of autophagosome formation, thereby

activating the autophagic process.[1][2][7]

miR-34a-Mediated Regulation of the SIRT1/mTOR Pathway: In a rat model of D-gal-induced

brain aging, (-)-Ampelopsin A was found to suppress the expression of microRNA-34a (miR-

34a).[3] Downregulation of miR-34a leads to the upregulation of its target, Sirtuin 1 (SIRT1).

Activated SIRT1, in turn, inhibits the mTOR signaling pathway, resulting in the induction of

autophagy and providing a neuroprotective effect.[3]

In some cancer contexts, the autophagy induced by (-)-Ampelopsin A appears to be a pro-

survival mechanism, where inhibiting this process can enhance apoptosis, suggesting a

potential for combination therapies.[1][4]

Quantitative Data Summary
The following table summarizes the observed effects of (-)-Ampelopsin A on autophagy

markers across different experimental models.
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Cell Line /
Model

Concentration
of (-)-
Ampelopsin A

Assay Used Key Finding Reference(s)

MCF-7 & MDA-

MB-231 (Human

Breast Cancer)

60 µM

TEM, Western

Blot (LC3, p62),

Fluorescence

Microscopy

(GFP-LC3)

Increased

formation of

double-

membraned

autophagosomes

. Time-

dependent

increase in LC3-

II/LC3-I ratio and

decrease in p62

levels. Increased

number of GFP-

LC3 puncta per

cell.

[1][2]

HNSCC (Head

and Neck

Squamous Cell

Carcinoma)

Not Specified
Western Blot

(LC3)

Induced

conversion of

LC3-I to LC3-II,

indicating

autophagosome

formation.

[4]

H4 (Human

Neuroglioma)
10 µM & 50 µM

Western Blot

(LAMP-1, LAMP-

2A),

Immunofluoresce

nce

Increased levels

of lysosomal

markers LAMP-1

and LAMP-2A,

suggesting

enhanced

chaperone-

mediated

autophagy.

Reduced α-

synuclein levels.

[8]
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LX2 (Human

Hepatic Stellate

Cells)

Not Specified
Western Blot

(LC3, p62), TEM

Significantly

increased LC3-II

protein levels

and decreased

p62 levels.

Increased

presence of

autophagic

vesicles

observed via

TEM.

[5]

HepG2 (Human

Liver Cancer)
10 µM

Western Blot

(Beclin 1, ATG5,

LC3-II)

Elevated levels

of Beclin 1, ATG

5, and LC3-II,

indicating

autophagy

induction.

[9]

D-gal-induced

Aging Rat Model

(Hippocampus)

Not Specified Western Blot

Rescued

impaired

autophagy by up-

regulating SIRT1

and down-

regulating the

mTOR pathway.

[3]

Signaling Pathways and Experimental Workflow
Diagrams
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Caption: ER Stress-mediated inhibition of the Akt/mTOR pathway by (-)-Ampelopsin A.
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(-)-Ampelopsin A Mediated Autophagy (SIRT1/mTOR)
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Caption: Regulation of the SIRT1/mTOR pathway by (-)-Ampelopsin A via miR-34a.
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Autophagy Assessment
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Data Analysis & Quantification
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Conclusion on Autophagy Induction
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Caption: General experimental workflow for studying (-)-Ampelopsin A-induced autophagy.

Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blot (LC3 and p62 Turnover)

This protocol is used to quantify the levels of key autophagy marker proteins. The conversion of

LC3-I to LC3-II and the degradation of p62 are hallmarks of autophagy.[10][11]
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Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels (15% for LC3, 10% for p62 and other proteins)[11][12]

PVDF or nitrocellulose membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-LC3, anti-p62, anti-β-actin (or GAPDH)

HRP-conjugated secondary antibody

ECL substrate

Procedure:

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with desired

concentrations of (-)-Ampelopsin A for various time points. For autophagic flux analysis, co-

treat a set of cells with a lysosomal inhibitor like Bafilomycin A1 (5 nM) or Chloroquine (50

µM) for the final 2-4 hours of the Ampelopsin A treatment.[1][13]

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to

each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]

Lysate Preparation: Incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g

for 15 minutes at 4°C. Collect the supernatant.[11]

Protein Quantification: Determine the protein concentration using a BCA assay.[11]

Sample Preparation: Normalize protein amounts (20-40 µg per sample). Add Laemmli buffer

and boil at 95°C for 5-10 minutes.[11]
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SDS-PAGE and Transfer: Load samples onto the appropriate percentage polyacrylamide gel.

Run electrophoresis and then transfer the separated proteins to a PVDF membrane.[11][13]

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.[12]

Incubate with primary antibodies (e.g., anti-LC3 1:1000, anti-p62 1:1000) overnight at 4°C.

[12][14]

Wash the membrane 3 times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

Wash the membrane 3 times with TBST.

Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band

intensity using software like ImageJ, normalizing to the loading control.[11] An accumulation

of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates

increased autophagic flux.[1]

Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation

This method allows for the direct visualization and quantification of autophagosomes within

cells.[10][15]

Materials:

Cells stably or transiently transfected with a GFP-LC3 plasmid

Glass coverslips or imaging-grade plates

Paraformaldehyde (PFA) 4% in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium with DAPI
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Fluorescence or confocal microscope

Procedure:

Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line,

transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow

for expression (typically 24 hours).

Treatment: Treat cells with (-)-Ampelopsin A as described in Protocol 1.

Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash cells with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

Mounting: Wash cells with PBS. Mount the coverslips onto glass slides using mounting

medium containing DAPI to stain the nuclei.

Imaging and Analysis:

Acquire images using a fluorescence or confocal microscope.[16]

Under basal conditions, GFP-LC3 shows a diffuse cytoplasmic signal. Upon autophagy

induction, GFP-LC3 is recruited to autophagosomes, appearing as distinct green dots

(puncta).[10]

Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. An

increase in the average number of puncta per cell indicates the accumulation of

autophagosomes.[1]

Protocol 3: Monitoring Autophagic Flux with Tandem mCherry-GFP-LC3

This advanced assay distinguishes between autophagosomes (neutral pH) and autolysosomes

(acidic pH), providing a more accurate measure of autophagic flux.[10][17][18]

Principle: The mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow) in

the neutral environment of the cytoplasm and autophagosomes. Upon fusion with the acidic

lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce,
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resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates

efficient autophagic flux.[17][18]

Procedure:

Cell Line Generation: Generate a stable cell line expressing the mCherry-GFP-LC3 construct

or perform transient transfection as in Protocol 2.

Cell Seeding and Treatment: Seed cells in imaging-grade dishes and treat with (-)-

Ampelopsin A.

Live-Cell Imaging or Fixation:

Live-Cell Imaging: Image the cells directly using a confocal microscope equipped with an

environmental chamber (37°C, 5% CO2).

Fixed-Cell Imaging: Fix the cells with 4% PFA as described in Protocol 2 (note: some

protocols advise against permeabilization to preserve lysosomal integrity).

Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.

Analysis:

Count the number of yellow (mCherry+/GFP+, autophagosomes) and red

(mCherry+/GFP-, autolysosomes) puncta per cell.

An increase in the total number of puncta indicates autophagy induction.

An increase in the ratio of red puncta to yellow puncta signifies an increase in autophagic

flux.[18]

This analysis can also be adapted for high-throughput quantification using flow cytometry.

[19][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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